molecular formula C19H30N2O B247441 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine

2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine

Cat. No. B247441
M. Wt: 302.5 g/mol
InChI Key: RFICDTUWEKXGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the phenethylamine and morpholine families and has been studied for its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as an antagonist at the dopamine D2 receptor. This activity may contribute to its psychoactive effects, which include altered perception, mood, and cognition.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in neurotransmitter release, synaptic plasticity, and gene expression in the brain. It has also been shown to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine for scientific research is its potential to selectively target specific receptors in the brain, which could aid in the development of new treatments for neurological disorders. However, its psychoactive effects may also pose a risk to researchers and require careful handling and monitoring. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine. One area of interest is its potential use as a tool for studying the function of specific receptors in the brain and their role in various physiological and behavioral processes. Additionally, further research is needed to explore its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and addiction. Finally, more studies are needed to fully understand its safety profile and potential risks.

Synthesis Methods

2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine can be synthesized through a multi-step process that involves the reaction of 3-methylbenzylpiperidin-4-one with 2,6-dimethylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. These receptors are involved in a variety of physiological and behavioral processes, including mood regulation, cognition, and perception.

properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

2,6-dimethyl-4-[1-[(3-methylphenyl)methyl]piperidin-4-yl]morpholine

InChI

InChI=1S/C19H30N2O/c1-15-5-4-6-18(11-15)14-20-9-7-19(8-10-20)21-12-16(2)22-17(3)13-21/h4-6,11,16-17,19H,7-10,12-14H2,1-3H3

InChI Key

RFICDTUWEKXGIT-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC(=C3)C

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC(=C3)C

Origin of Product

United States

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